NVP-TAE 226

Catalog No.
S547991
CAS No.
761437-28-9
M.F
C23H25ClN6O3
M. Wt
468.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NVP-TAE 226

Researchers commonly encounter compensatory IGF-1R activation that undermines selective FAK inhibitor efficacy. NVP-TAE 226 resolves this by simultaneously inhibiting FAK (IC50=5.5 nM), IGF-1R (140 nM), Pyk2 (3.5 nM) and InsR (44 nM), blocking both integrin-mediated mechanotransduction and AKT survival signaling. • Enables apoptosis induction in cytotoxicity assays where selective inhibitors fail. • Orally bioavailable; soluble at 66 mg/mL in DMSO; suitable for 50-100 mg/kg murine xenograft models. • Critical for ECM stiffness/growth factor crosstalk studies.

CAS Number

761437-28-9

Product Name

NVP-TAE 226

IUPAC Name

2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide

Molecular Formula

C23H25ClN6O3

Molecular Weight

468.9 g/mol

InChI

InChI=1S/C23H25ClN6O3/c1-25-22(31)16-5-3-4-6-18(16)27-21-17(24)14-26-23(29-21)28-19-8-7-15(13-20(19)32-2)30-9-11-33-12-10-30/h3-8,13-14H,9-12H2,1-2H3,(H,25,31)(H2,26,27,28,29)

InChI Key

UYJNQQDJUOUFQJ-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

NVPTAE226, NVP TAE226, NVP-TAE226, TAE226, TAE226, TAE 226

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCOCC4)OC

The exact mass of the compound 2-({5-Chloro-2-[(2-Methoxy-4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl}amino)-N-Methylbenzamide is 468.16767 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of morpholines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg

NVP-TAE 226 (CAS: 761437-28-9) is a potent, ATP-competitive kinase inhibitor primarily recognized for its dual inhibition of Focal Adhesion Kinase (FAK, IC50 = 5.5 nM) and Insulin-like Growth Factor 1 Receptor (IGF-1R, IC50 = 140 nM). Unlike strictly selective FAK inhibitors, NVP-TAE 226 also effectively targets Pyk2 (IC50 = 3.5 nM) and the Insulin Receptor (InsR, IC50 = 44 nM) . For procurement and assay design, its primary value lies in its ability to simultaneously block integrin-mediated mechanotransduction and growth factor survival signaling. This dual-pathway blockade makes it a critical tool compound for oncology and fibrotic disease models where compensatory IGF-1R activation typically limits the efficacy of single-target FAK inhibition.

Research Fit

Study fit: Dual FAK/IGF-1R inhibition workflow
Binding mode: Reported helical DFG-loop conformation, distinct from other FAK inhibitors
Kinase profile: Multi-target engagement (FAK, Pyk2, IGF-1R, InsR) for pathway crosstalk studies

Generic substitution of NVP-TAE 226 with highly selective clinical-stage FAK inhibitors, such as Defactinib (VS-6063) or PF-562271, fundamentally alters experimental outcomes. While PF-562271 and Defactinib are highly potent against FAK, they exhibit >100-fold selectivity against most other kinases and lack meaningful IGF-1R inhibitory activity . Furthermore, purely selective FAK inhibitors like PF-573228 successfully suppress FAK autophosphorylation (Tyr397) and halt cell migration but frequently fail to induce apoptosis or inhibit cell growth [1]. Because NVP-TAE 226 intrinsically blocks both FAK and the anti-apoptotic IGF-1R/AKT signaling axis, substituting it with a pure FAK inhibitor will yield false-negative viability results in cytotoxicity assays and fail to overcome growth factor-mediated drug resistance.

Substitution Risk

Distinct polypharmacology: multi-kinase profile may not replicate with selective FAK inhibitors.
IGF-1R and InsR co-inhibition absent in PF-573228 or PF-562271; pathway-response context may differ.
Pyk2 inhibition potency varies across compounds; cellular signaling outcomes may shift.

Simultaneous FAK and IGF-1R Kinase Blockade

NVP-TAE 226 bridges integrin and growth factor signaling by inhibiting FAK (IC50 = 5.5 nM) and IGF-1R (IC50 = 140 nM) . In contrast, standard FAK benchmark inhibitors like PF-562271 exhibit >100-fold selectivity against other kinases and do not effectively suppress IGF-1R. This intrinsic dual-target capability eliminates the pharmacokinetic complexities of co-administering separate FAK and IGF-1R antagonists in cellular or in vivo models.

Evidence DimensionKinase Inhibition (IC50)
Target Compound DataFAK: 5.5 nM; IGF-1R: 140 nM
Comparator Or BaselinePF-562271 (FAK: 1.5 nM; IGF-1R: >100-fold weaker/inactive)
Quantified DifferenceProvides integrated IGF-1R suppression absent in selective FAK benchmarks
ConditionsCell-free biochemical kinase assays

Procuring a single dual-inhibitor simplifies formulation and guarantees simultaneous blockade of two synergistic survival pathways without combination dosing.

Lung Cancer Cell Viability
Head-to-head
Mean IC50 3.10 µM (TAE226) vs 5.08 µM (PF-562271) and 13.41 µM (PF-573228) across 7 cell lines; 0.30 µM vs 2.26 µM in H727 cells.
Supports cell-viability assay context; reported potency difference.
MTS assay; 1.6–4.3-fold lower mean IC50 reported.

Apoptosis Induction vs. Cytostasis

While highly selective FAK inhibitors like PF-573228 successfully inhibit FAK phosphorylation at Tyr397 (IC50 = 30-100 nM in cells), they often fail to induce apoptosis or halt cell growth [1]. NVP-TAE 226, by simultaneously inhibiting FAK and IGF-1R-mediated AKT signaling, actively triggers apoptosis and cell cycle arrest in resistant cell lines [1].

Evidence DimensionApoptotic Response
Target Compound DataRobust apoptosis induction and cell cycle arrest
Comparator Or BaselinePF-573228 (Inhibits migration but fails to induce apoptosis at effective FAK-inhibitory concentrations)
Quantified DifferenceShifts the cellular response from purely anti-migratory to actively cytotoxic
ConditionsCultured tumor cell viability and apoptosis assays

Essential for researchers requiring a cytotoxic endpoint rather than purely cytostatic or anti-migratory effects in cellular assays.

Thyroid Cancer Clonogenicity
Head-to-head
Rank 1 of tested Complete colony inhibition at ≥1 µM, vs minimal effect with GSK2256098.
Supports clonogenicity endpoint review; context-dependent.
Colony formation assay; limited to tested thyroid lines.

In Vivo Dosing and Formulation

NVP-TAE 226 demonstrates reliable processability for in vivo models. It achieves high solubility in DMSO (up to 66 mg/mL) and can be formulated in 0.5% methylcellulose for oral gavage . It effectively reduces tumor growth in glioma and breast cancer xenografts at doses of 50-100 mg/kg/day without severe toxicity, providing a highly reproducible baseline for animal studies .

Evidence DimensionIn Vivo Dosing Protocol
Target Compound DataStable in 0.5% methylcellulose; effective at 50-100 mg/kg (oral)
Comparator Or BaselineStandard baseline for poorly soluble kinase inhibitors requiring complex lipids
Quantified DifferenceEstablished oral bioavailability and simple suspension formulation
ConditionsMurine xenograft models (e.g., glioma, breast cancer)

Guarantees that buyers transitioning from in vitro to in vivo models can rely on established, straightforward dosing vehicles without requiring complex lipid nanoparticle formulations.

Kinase Selectivity Profile
Cross-study comparable
IC50: FAK 5.5 nM, IGF-1R 140 nM, Pyk2 3.5 nM, InsR 44 nM. Comparators show minimal/no IGF-1R inhibition.
Multi-kinase engagement context; profile differs from selective inhibitors.
Biochemical assay; cross-study comparison.
Orthotopic Glioma Survival
Supporting evidence
Median survival extended by 6 days (50 mg/kg, P=0.084) and 7 days (75 mg/kg, P=0.042) vs vehicle.
Reported survival endpoint context; model-specific.
Intracranial U87 xenograft; small sample.
Ovarian Tumor Burden
Supporting evidence
Monotherapy: 46–64% reduction; with docetaxel: 85–97% reduction (P<0.05) in xenografts.
Reported tumor burden endpoint context; combination data to verify.
HeyA8, SKOV3ip1, HeyA8-MDR models.

Overcoming Compensatory Resistance in Cancer

Because NVP-TAE 226 intrinsically blocks both FAK and IGF-1R, it is a highly effective procurement choice for modeling drug resistance in solid tumors. Cancer cells frequently upregulate IGF-1R to bypass FAK-only inhibition; using NVP-TAE 226 prevents this compensatory survival signaling, making it suitable for viability and apoptosis assays where selective FAK inhibitors fail[1].

Mechanotransduction & Tumor Microenvironment

In studies investigating the intersection of extracellular matrix stiffness and growth factor signaling, NVP-TAE 226 serves as a critical tool compound. Its dual affinity allows researchers to simultaneously uncouple integrin-mediated focal adhesion turnover and IGF-1R-driven proliferation, providing a cleaner phenotypic readout than co-administering two separate inhibitors [1].

In Vivo Xenograft Efficacy Studies

Thanks to its validated solubility profile (66 mg/mL in DMSO) and compatibility with simple 0.5% methylcellulose suspensions, NVP-TAE 226 is highly suited for translation into murine models. It provides a reliable, orally bioavailable baseline for assessing dual FAK/IGF-1R blockade in orthotopic or subcutaneous xenografts (e.g., glioma, pancreatic cancer) at standardized 50-100 mg/kg dosing regimens.

Application Fit Matrix

Application
Selection Property
Validation Focus
Dual FAK/IGF-1R pathway crosstalk studies
Multi-target kinase profile
Pathway-response interpretation in glioblastoma, ovarian, pancreatic models
CNS tumor xenograft research
In vivo model-response evidence
Survival endpoint context in orthotopic models
Tumor invasion and metastasis models
Cell invasion assay context
Metastasis endpoint review; dose-dependent response
Combination studies with chemotherapeutics
Chemotherapy combination assay context
Combination-response endpoints to verify in resistant models

XLogP3

4.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

468.1676664 Da

Monoisotopic Mass

468.1676664 Da

Heavy Atom Count

33

Appearance

White to light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

2-({5-CHLORO-2-[(2-METHOXY-4-MORPHOLIN-4-YLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)-N-METHYLBENZAMIDE
1: Kurio N, Shimo T, Fukazawa T, Okui T, Hassan NM, Honami T, Horikiri Y, Hatakeyama S, Takaoka M, Naomoto Y, Sasaki A. Anti-tumor effect of a novel FAK inhibitor TAE226 against human oral squamous cell carcinoma. Oral Oncol. 2012 Nov;48(11):1159-70. doi: 10.1016/j.oraloncology.2012.05.019. Epub 2012 Jul 4. PubMed PMID: 22766511.
2: Hao HF, Takaoka M, Bao XH, Wang ZG, Tomono Y, Sakurama K, Ohara T, Fukazawa T, Yamatsuji T, Fujiwara T, Naomoto Y. Oral administration of FAK inhibitor TAE226 inhibits the progression of peritoneal dissemination of colorectal cancer. Biochem Biophys Res Commun. 2012 Jul 13;423(4):744-9. doi: 10.1016/j.bbrc.2012.06.030. Epub 2012 Jun 13. PubMed PMID: 22705303.
3: Kurio N, Shimo T, Fukazawa T, Takaoka M, Okui T, Hassan NM, Honami T, Hatakeyama S, Ikeda M, Naomoto Y, Sasaki A. Anti-tumor effect in human breast cancer by TAE226, a dual inhibitor for FAK and IGF-IR in vitro and in vivo. Exp Cell Res. 2011 May 1;317(8):1134-46. doi: 10.1016/j.yexcr.2011.02.008. Epub 2011 Feb 19. PubMed PMID: 21338601.
4: Schultze A, Decker S, Otten J, Horst AK, Vohwinkel G, Schuch G, Bokemeyer C, Loges S, Fiedler W. TAE226-mediated inhibition of focal adhesion kinase interferes with tumor angiogenesis and vasculogenesis. Invest New Drugs. 2010 Dec;28(6):825-33. doi: 10.1007/s10637-009-9326-5. Epub 2009 Sep 26. PubMed PMID: 19784551.
5: Hehlgans S, Lange I, Eke I, Cordes N. 3D cell cultures of human head and neck squamous cell carcinoma cells are radiosensitized by the focal adhesion kinase inhibitor TAE226. Radiother Oncol. 2009 Sep;92(3):371-8. doi: 10.1016/j.radonc.2009.08.001. Epub 2009 Sep 2. PubMed PMID: 19729215.
6: Lietha D, Eck MJ. Crystal structures of the FAK kinase in complex with TAE226 and related bis-anilino pyrimidine inhibitors reveal a helical DFG conformation. PLoS One. 2008;3(11):e3800. doi: 10.1371/journal.pone.0003800. Epub 2008 Nov 24. PubMed PMID: 19030106; PubMed Central PMCID: PMC2582962.
7: Wang ZG, Fukazawa T, Nishikawa T, Watanabe N, Sakurama K, Motoki T, Takaoka M, Hatakeyama S, Omori O, Ohara T, Tanabe S, Fujiwara Y, Shirakawa Y, Yamatsuji T, Tanaka N, Naomoto Y. TAE226, a dual inhibitor for FAK and IGF-IR, has inhibitory effects on mTOR signaling in esophageal cancer cells. Oncol Rep. 2008 Dec;20(6):1473-7. PubMed PMID: 19020730.
8: Beierle EA, Trujillo A, Nagaram A, Golubovskaya VM, Cance WG, Kurenova EV. TAE226 inhibits human neuroblastoma cell survival. Cancer Invest. 2008 Mar;26(2):145-51. doi: 10.1080/07357900701577475. PubMed PMID: 18259944.
9: Halder J, Lin YG, Merritt WM, Spannuth WA, Nick AM, Honda T, Kamat AA, Han LY, Kim TJ, Lu C, Tari AM, Bornmann W, Fernandez A, Lopez-Berestein G, Sood AK. Therapeutic efficacy of a novel focal adhesion kinase inhibitor TAE226 in ovarian carcinoma. Cancer Res. 2007 Nov 15;67(22):10976-83. PubMed PMID: 18006843.
10: Golubovskaya VM, Virnig C, Cance WG. TAE226-induced apoptosis in breast cancer cells with overexpressed Src or EGFR. Mol Carcinog. 2008 Mar;47(3):222-34. PubMed PMID: 17849451.
11: Shi Q, Hjelmeland AB, Keir ST, Song L, Wickman S, Jackson D, Ohmori O, Bigner DD, Friedman HS, Rich JN. A novel low-molecular weight inhibitor of focal adhesion kinase, TAE226, inhibits glioma growth. Mol Carcinog. 2007 Jun;46(6):488-96. PubMed PMID: 17219439.

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